molecular formula C7H3BrF4 B1329879 3-Bromo-4-fluorobenzotrifluoride CAS No. 68322-84-9

3-Bromo-4-fluorobenzotrifluoride

Cat. No.: B1329879
CAS No.: 68322-84-9
M. Wt: 243 g/mol
InChI Key: RZJOIMPUMMQKFR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzotrifluoride can be synthesized through a multi-step process involving the bromination of p-fluorobenzotrifluoride. In a typical synthesis, p-fluorobenzotrifluoride is reacted with bromine in the presence of catalysts such as lithium bromide, ferric bromide, and tetrabutylammonium bromide. The reaction is carried out at a controlled temperature of 35-45°C for about 6 hours. The crude product is then purified by adjusting the pH with sodium hydroxide and isolating the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through distillation and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-Bromo-4-fluorobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The exact mechanism depends on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

3-Bromo-4-fluorobenzotrifluoride can be compared with other similar compounds such as:

  • 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene
  • 3-Bromo-α,α,α,4-tetrafluorotoluene
  • 4-Bromo-4’-fluorobiphenyl

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms, which can affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications .

Properties

IUPAC Name

2-bromo-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJOIMPUMMQKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218469
Record name 3-Bromo-4-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68322-84-9
Record name 3-Bromo-4-fluorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068322849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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